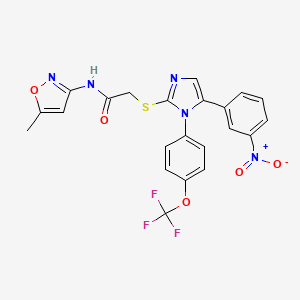

N-(5-methylisoxazol-3-yl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F3N5O5S/c1-13-9-19(28-35-13)27-20(31)12-36-21-26-11-18(14-3-2-4-16(10-14)30(32)33)29(21)15-5-7-17(8-6-15)34-22(23,24)25/h2-11H,12H2,1H3,(H,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBBQJKDWQXCHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F3N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine, under acidic or basic conditions.

Synthesis of the Imidazole Ring: The imidazole ring can be formed via a condensation reaction between a dicarbonyl compound and an amine, often using a catalyst such as ammonium acetate.

Introduction of the Nitro Group: The nitrophenyl group can be introduced through nitration of an aromatic compound using a mixture of concentrated nitric acid and sulfuric acid.

Formation of the Thioether Linkage: The thioether linkage can be formed by reacting a thiol with a suitable electrophile, such as an alkyl halide, under basic conditions.

Final Coupling Reaction: The final step involves coupling the synthesized fragments under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the nitro group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Ammonium acetate, EDCI.

Solvents: Methanol, dichloromethane, acetonitrile.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the reacting nucleophile or electrophile.

Scientific Research Applications

Chemical Overview

- Chemical Name : N-(5-methylisoxazol-3-yl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

- CAS Number : 1226453-59-3

- Molecular Formula : C22H16F3N5O5S

- Molecular Weight : 519.5 g/mol

This compound has garnered attention for its potential biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that compounds with similar structures can inhibit key pathways involved in cancer cell proliferation. Specifically, this compound may act as inhibitors of phosphatidylinositol 3-kinase (PI3K), which is implicated in various malignancies .

Anti-inflammatory Properties

Compounds containing isoxazole and imidazole moieties have been studied for their anti-inflammatory effects. The presence of the nitrophenyl group may enhance these properties by modulating inflammatory pathways .

Neuroprotective Effects

Some studies suggest that derivatives of isoxazole can exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies and Research Findings

A variety of studies have explored the applications and effectiveness of this compound:

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines have shown that compounds structurally similar to this compound can effectively inhibit cell growth and induce apoptosis .

- Inflammation Models : Animal models have demonstrated that this compound can reduce markers of inflammation, suggesting potential use in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(5-methylisoxazol-3-yl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide can be contextualized against analogous imidazole derivatives, as illustrated below:

Table 1: Structural and Molecular Comparison of Imidazole-Based Thioacetamides

*Note: The target compound’s molecular formula and weight are inferred based on structural analogy to and compounds.

Key Comparative Insights:

Substituent Effects: Electron-Withdrawing Groups: The target compound’s 3-nitrophenyl group imparts stronger electron-withdrawing effects compared to the 3,4-dichlorophenyl group in (Cl is moderately electron-withdrawing) and the 4-methoxyphenyl group in (methoxy is electron-donating). This difference may influence electronic distribution, solubility, and reactivity in biological systems . Trifluoromethoxy vs.

Molecular Weight and Steric Effects :

- The target compound’s molecular weight (~539.4) is intermediate between (543.3) and (421.4), reflecting the trade-off between nitro group addition (higher weight) and halogen removal (lower weight).

- The methylisoxazole moiety in the target compound introduces steric bulk compared to the simpler N-methylacetamide group in , which may alter binding interactions or metabolic stability.

Synthetic Considerations :

- While details the synthesis of thiadiazole derivatives via reactions with hydroxylamine hydrochloride and active methylene compounds, analogous strategies could be adapted for imidazole-based thioacetamides. For example, condensation with morpholine (as in ) or active methylene reagents might enable functionalization of the imidazole core .

However, the nitro group’s propensity for metabolic reduction could necessitate structural optimization for drug development .

Biological Activity

N-(5-methylisoxazol-3-yl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the synthesis, biological activity, mechanisms of action, and comparative studies related to this compound.

Compound Overview

- Chemical Name : this compound

- CAS Number : 1226453-59-3

- Molecular Formula : CHFNOS

- Molecular Weight : 519.5 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Isoxazole Ring : The isoxazole ring is synthesized through cyclization reactions involving β-keto esters and hydroxylamine.

- Synthesis of the Imidazole Ring : This is achieved via condensation reactions between dicarbonyl compounds and amines, often using ammonium acetate as a catalyst.

- Introduction of the Nitro Group : Nitration of an aromatic compound using concentrated nitric and sulfuric acids introduces the nitrophenyl group.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Testing : The compound was tested on several human cancer cell lines, showing IC values ranging from 2.38 to 8.13 µM, indicating potent antiproliferative activity against cervical (SISO) and bladder (RT-112) cancer cells .

| Cell Line | IC (µM) |

|---|---|

| SISO | 2.38 - 3.77 |

| RT-112 | 2.38 - 8.13 |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Interaction : The compound can bind to specific enzymes, inhibiting or activating their functions, which are crucial in cellular processes.

- Receptor Modulation : It may modulate receptor activity on cell surfaces, influencing signal transduction pathways that regulate cell growth and apoptosis.

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased early and late apoptotic cell populations in cancer cell lines, suggesting a mechanism for its anticancer effects .

Comparative Studies

Comparative analysis with similar compounds reveals unique aspects of this compound:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| A | Lacks trifluoromethoxy group | Reduced activity |

| B | Contains amino group instead of nitro group | Altered reactivity |

| C | Substituted chloro group for trifluoromethoxy | Stability changes |

The presence of the trifluoromethoxy group and the specific arrangement of functional groups are believed to enhance its biological activity compared to analogs.

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of this compound?

A multi-step approach involving nucleophilic substitution and coupling reactions is typical. For example, thioacetamide bridges can be formed via reaction of thiol-containing intermediates with chloroacetamide derivatives under basic conditions (e.g., triethylamine in dioxane or DMF) . Flow chemistry systems, as demonstrated in diphenyldiazomethane synthesis, may enhance reproducibility and reduce side reactions through precise control of reaction parameters like temperature and residence time . Design of Experiments (DoE) principles can systematically optimize variables such as catalyst loading, solvent polarity, and stoichiometry .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- NMR spectroscopy : H and C NMR verify substituent positioning and connectivity, particularly for the imidazole and isoxazole rings .

- IR spectroscopy : Confirms functional groups (e.g., C=O at ~1650–1700 cm, S-H absence post-thioether formation) .

- Elemental analysis : Validates purity by matching experimental and theoretical C/H/N/S percentages .

- HPLC-MS : Monitors reaction progress and detects impurities .

Q. How should researchers select solvents and catalysts for coupling reactions involving the thioacetamide moiety?

Polar aprotic solvents like DMF or dioxane are preferred for nucleophilic substitution due to their ability to stabilize intermediates. Triethylamine or DMAP effectively scavenge HCl during chloroacetamide couplings . For imidazole-thiol activation, catalytic iodine or Cu(I) salts may facilitate S-alkylation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across derivative analogs?

Contradictions often arise from off-target effects or assay variability. Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target engagement . Molecular docking (as in ) identifies binding poses, while free-energy perturbation (FEP) calculations quantify substituent contributions to affinity . For example, the 3-nitrophenyl group’s electron-withdrawing effects may enhance target binding but reduce solubility, necessitating logP optimization .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- Core modifications : Replace the 5-methylisoxazole with other heterocycles (e.g., thiazole) to assess ring size impact .

- Substituent variation : Test electron-withdrawing (e.g., -NO) vs. electron-donating (e.g., -OCH) groups on the phenyl rings .

- Linker optimization : Compare thioacetamide with sulfonamide or amide bridges for conformational flexibility .

- Pharmacokinetic profiling : Measure metabolic stability in liver microsomes and permeability via Caco-2 assays .

Q. What computational tools are effective for predicting target proteins or off-target liabilities?

- Molecular docking : AutoDock Vina or Glide can model interactions with kinases or GPCRs, leveraging the imidazole’s hydrogen-bonding capacity .

- Machine learning : Train models on PubChem BioAssay data to predict toxicity or CYP450 inhibition .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize analogs with low RMSD fluctuations .

Data Contradiction Analysis Example

| Observation | Hypothesis | Resolution Method |

|---|---|---|

| Derivative A shows high in vitro potency but low in vivo efficacy. | Poor bioavailability or rapid metabolism. | - Measure plasma stability and metabolite ID via LC-MS/MS. - Introduce steric hindrance (e.g., trifluoromethyl) to block metabolic hotspots . |

| Compound exhibits conflicting IC values in enzymatic vs. cell-based assays. | Off-target effects in cellular models. | - CRISPR knock-out of suspected off-targets. - Thermal shift assays to confirm direct target binding . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.